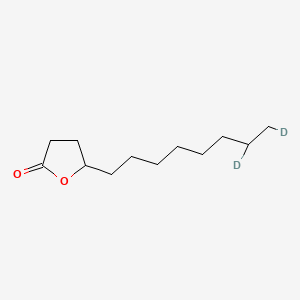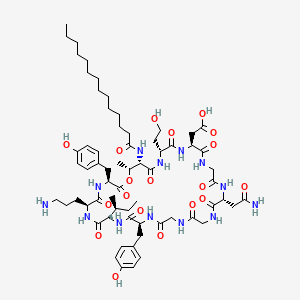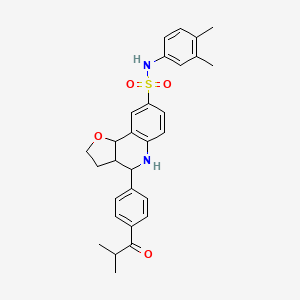
Ophiopojaponin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is specifically identified as Pennogenin 3-O-{2’-O-acetyl-α-L-rhamnopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-β-D-glucopyranoside} . Ophiopojaponin A is known for its diverse biological activities and has been the subject of various scientific studies due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ophiopojaponin A involves the extraction and isolation from the tubers of Ophiopogon japonicus. The process typically includes solvent extraction, followed by chromatographic techniques to purify the compound . Specific synthetic routes and reaction conditions are not extensively documented in the literature, indicating that most studies rely on natural extraction methods.
Industrial Production Methods: Industrial production of this compound is primarily based on large-scale extraction from Ophiopogon japonicus. The process involves harvesting the tubers, drying, and then using solvents such as methanol or ethanol for extraction. The extract is then subjected to various chromatographic techniques to isolate and purify this compound .
化学反应分析
Types of Reactions: Ophiopojaponin A undergoes several types of chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis is commonly used to break down this compound into its aglycone and sugar components.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of various oxidized derivatives.
Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the aglycone part of this compound, often using glycosyl donors and catalysts.
Major Products Formed: The major products formed from these reactions include various glycosides and aglycones, which are studied for their distinct biological activities .
科学研究应用
Chemistry:
- Used as a reference compound in the study of steroidal glycosides.
- Investigated for its unique structural properties and potential for chemical modifications .
Biology:
- Studied for its cytostatic activity, which can inhibit the growth of certain cancer cells .
- Explored for its potential to modulate immune responses and anti-inflammatory effects .
Medicine:
- Investigated for its cardioprotective properties, particularly in the treatment of heart diseases .
- Studied for its potential neuroprotective effects and ability to improve cognitive functions .
Industry:
作用机制
Ophiopojaponin A is compared with other similar steroidal glycosides, such as Ophiopojaponin D and Ophiopogonin D . These compounds share similar structural features but differ in their specific sugar moieties and biological activities.
相似化合物的比较
Ophiopojaponin D: Another glycoside from Ophiopogon japonicus with phenylpropanoid structure.
Ophiopogonin D: A steroidal glycoside with distinct biological activities, including anti-inflammatory and cardioprotective effects.
Uniqueness of Ophiopojaponin A: this compound is unique due to its specific glycosidic linkage and acetylation, which contribute to its distinct biological activities and potential therapeutic applications .
属性
分子式 |
C46H72O18 |
|---|---|
分子量 |
913.1 g/mol |
IUPAC 名称 |
[(2S,3R,4R,5R,6S)-4,5-dihydroxy-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C46H72O18/c1-20-9-14-45(57-18-20)22(3)46(55)31(64-45)16-28-26-8-7-24-15-25(10-12-43(24,5)27(26)11-13-44(28,46)6)60-42-39(63-41-38(59-23(4)48)35(53)32(50)21(2)58-41)37(34(52)30(17-47)61-42)62-40-36(54)33(51)29(49)19-56-40/h7,20-22,25-42,47,49-55H,8-19H2,1-6H3/t20-,21+,22-,25+,26-,27+,28+,29-,30-,31+,32+,33+,34-,35-,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-,46-/m1/s1 |
InChI 键 |
LERALCVLYDPIAD-VSGHBKQDSA-N |
手性 SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)OC(=O)C)C)C)O)C)OC1 |
规范 SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)OC(=O)C)C)C)O)C)OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[3-(1,3-benzothiazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B12386764.png)




![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydecanethioate](/img/structure/B12386784.png)
![1-[(2R,5R)-4-hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386788.png)
